(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
“(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol” is a chemical compound with the CAS Number: 748795-21-3 . It has a molecular weight of 166.2 and its IUPAC name is ®-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2/t10-/m1/s1 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Liquid Crystal Materials for Displays
A study discusses the design and synthesis of liquid crystal materials having a fluoro-substituted tetrahydro-naphthalene structure, specifically aimed for use in active matrix LCDs. Fluorinated tetrahydronaphthalenes were synthesized and incorporated into liquid crystal mixtures, exhibiting desirable properties such as a wide nematic temperature range, low melting points, and significant dielectric anisotropy. These attributes make these compounds promising for the development of new liquid crystal mixtures for TFT displays (Kusumoto et al., 2004).
Synthesis of Enantioenriched Compounds
Research has been conducted on developing new synthetic routes to access enantioenriched tetrahydronaphthalene-derived 1,3-diols. The study details a multi-step synthesis process starting from commercially available compounds, showcasing the potential of these substances in creating complex organic molecules with specific stereochemistry (Cheng et al., 2018).
Synthesis of Vic-Amino Alcohols and Vic-Diamines
Another study focuses on synthesizing various enantiopure vic-amino alcohols and vic-diamines from a dihydroxy dihydronaphthalene precursor. This research underlines the versatility of tetrahydronaphthalene derivatives in synthesizing biologically active compounds with precise control over their chirality (Orsini et al., 2001).
Material Design for Active Matrix LCD
In-depth studies have been conducted on the physical properties of new fluorinated liquid crystal components for active matrix LCDs. The research explores how fluorine substitution at specific positions in the naphthalene and tetrahydronaphthalene rings influences the thermal and optical properties of the materials, which is critical for designing high-performance liquid crystal displays (Iwashita et al., 2001).
Crystal Structure Analysis
The crystal structure of 1,c-3-diphenyltetran-r-1-ol, which has a tetrahydronaphthalene core, has been analyzed. This research contributes to understanding the conformational flexibility and stereochemistry of compounds with a tetrahydronaphthalene core, which is pivotal in the stereoselective synthesis of therapeutically active compounds (Vega et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNORPDDVMCJPRL-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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